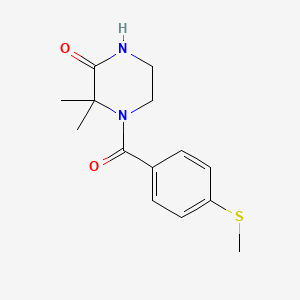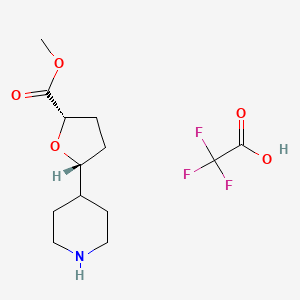![molecular formula C22H21N3O3 B2590242 (E)-N-([2,4'-bipyridin]-4-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide CAS No. 2035001-06-8](/img/structure/B2590242.png)
(E)-N-([2,4'-bipyridin]-4-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-([2,4’-bipyridin]-4-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide is an organic compound that belongs to the class of acrylamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-([2,4’-bipyridin]-4-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Bipyridine Intermediate: The bipyridine moiety is synthesized through a coupling reaction between 2-bromopyridine and 4-bromopyridine using a palladium-catalyzed cross-coupling reaction.
Preparation of the Acrylamide Intermediate: The acrylamide intermediate is prepared by reacting 3,4-dimethoxybenzaldehyde with an appropriate amine under basic conditions to form the corresponding imine, followed by reduction to yield the amine.
Coupling Reaction: The final step involves the coupling of the bipyridine intermediate with the acrylamide intermediate using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of (E)-N-([2,4’-bipyridin]-4-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(E)-N-([2,4’-bipyridin]-4-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bipyridine moiety allows for substitution reactions, where functional groups can be introduced at specific positions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, nitro groups, or other functional groups.
科学的研究の応用
(E)-N-([2,4’-bipyridin]-4-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with specific molecular targets in cancer cells.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its versatile chemical structure.
作用機序
The mechanism of action of (E)-N-([2,4’-bipyridin]-4-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The bipyridine moiety allows the compound to chelate metal ions, forming stable complexes that can modulate enzymatic activity or disrupt cellular processes. Additionally, the dimethoxyphenyl group contributes to the compound’s ability to interact with biological membranes and proteins, enhancing its bioactivity.
類似化合物との比較
Similar Compounds
(E)-N-(4-pyridylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide: Similar structure but lacks the bipyridine moiety.
(E)-N-([2,2’-bipyridin]-4-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide: Similar structure with a different bipyridine substitution pattern.
(E)-N-(4-methylpyridin-2-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide: Similar structure with a methyl group on the pyridine ring.
Uniqueness
(E)-N-([2,4’-bipyridin]-4-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide is unique due to the presence of the bipyridine moiety, which enhances its ability to form metal complexes and interact with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications in scientific research.
特性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-27-20-5-3-16(14-21(20)28-2)4-6-22(26)25-15-17-7-12-24-19(13-17)18-8-10-23-11-9-18/h3-14H,15H2,1-2H3,(H,25,26)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYPRAYTHMLGLB-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

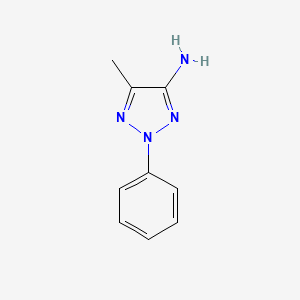
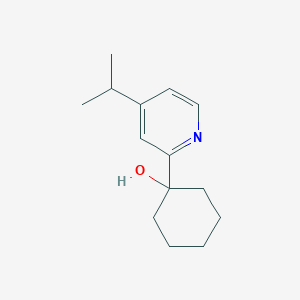
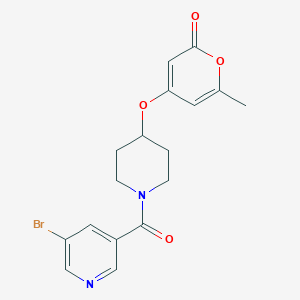
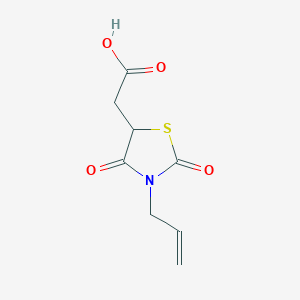
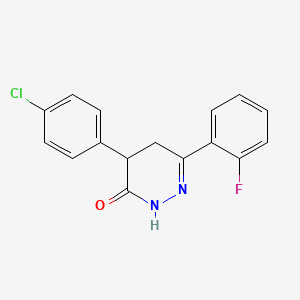
![(E)-4-(Dimethylamino)-N-[[3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]but-2-enamide](/img/structure/B2590171.png)
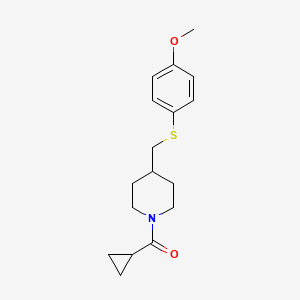
![1-(3-FLUOROPHENYL)-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}METHANESULFONAMIDE](/img/structure/B2590173.png)
![1-[(2-fluorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol](/img/structure/B2590174.png)
![4-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}morpholine](/img/structure/B2590176.png)
![2,5-dimethyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]furan-3-carboxamide](/img/structure/B2590177.png)
